

Application Notes and Protocols: Men 10376

TFA in Ovalbumin-Induced Asthma Model

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Compound of Interest		
Compound Name:	Men 10376 TFA	
Cat. No.:	B8081559	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1] Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma.[2] They are released from sensory nerve endings in the airways and can also be produced by inflammatory cells. NKA exerts its effects by binding to the tachykinin NK2 receptor, a G-protein coupled receptor found on airway smooth muscle and immune cells.[2] Activation of the NK2 receptor leads to bronchoconstriction and is believed to contribute to neurogenic inflammation.[2]

Men 10376 TFA is a selective antagonist of the tachykinin NK2 receptor. By blocking the binding of NKA to its receptor, Men 10376 TFA has the potential to mitigate the effects of tachykinin release in the airways, thereby reducing bronchoconstriction and airway inflammation. The ovalbumin (OVA)-induced asthma model is a widely used preclinical model that mimics many of the key features of allergic asthma in humans, including eosinophilic inflammation, increased IgE levels, and AHR.[1]

These application notes provide a comprehensive overview of the use of **Men 10376 TFA** in an ovalbumin-induced asthma model, including detailed experimental protocols, representative data, and a summary of the underlying signaling pathways.



Data Presentation

Disclaimer: The following data is representative of the effects of a selective NK2 receptor antagonist (SR48968) in an ovalbumin-sensitized guinea pig model of asthma and is provided for illustrative purposes. Similar results would be anticipated with **Men 10376 TFA**.

Table 1: Effect of a Selective NK2 Receptor Antagonist on Inflammatory Cell Influx in Bronchoalveolar Lavage Fluid (BALF)

Treatment Group	Total Cells (x10^5)	Neutrophils (x10^4)	Lymphocyt es (x10^4)	Eosinophils (x10^4)	Macrophag es (x10^4)
Vehicle Control	2.5 ± 0.3	1.2 ± 0.2	0.5 ± 0.1	0.8 ± 0.2	1.0 ± 0.2
OVA Challenge + Vehicle	8.9 ± 1.1	5.8 ± 0.7	2.5 ± 0.4	3.5 ± 0.5	1.8 ± 0.3
OVA Challenge + NK2 Antagonist	5.4 ± 0.8#	2.9 ± 0.5#	1.1 ± 0.3#	3.2 ± 0.6*	1.6 ± 0.4

^{*}p<0.05 vs. Vehicle Control; #p<0.05 vs. OVA Challenge + Vehicle

Table 2: Effect of a Selective NK2 Receptor Antagonist on Airway Hyperresponsiveness (AHR) to Histamine

Treatment Group	Histamine PC200 (mg/mL)
Vehicle Control	0.85 ± 0.12
OVA Challenge + Vehicle	0.32 ± 0.08*
OVA Challenge + NK2 Antagonist	0.65 ± 0.10#

^{*}p<0.05 vs. Vehicle Control; #p<0.05 vs. OVA Challenge + Vehicle. PC200 is the provocative concentration of histamine causing a 200% increase in baseline airway resistance.



Experimental Protocols Ovalbumin-Induced Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA).

Materials:

- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Men 10376 TFA
- Vehicle for **Men 10376 TFA** (e.g., saline, PBS with a solubilizing agent if necessary)
- BALB/c mice (female, 6-8 weeks old)

Protocol:

- · Sensitization:
 - On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 μL of saline.[1]
- Drug Administration:
 - The administration protocol for Men 10376 TFA should be optimized based on its pharmacokinetic properties. A suggested starting point is to administer the compound (e.g., 1-10 mg/kg, i.p. or via inhalation) 30-60 minutes prior to each OVA challenge.
- Airway Challenge:
 - On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.[1]



- Assessment of Airway Inflammation and Hyperresponsiveness:
 - 24-48 hours after the final OVA challenge, perform assessments.

Assessment of Airway Hyperresponsiveness (AHR)

Materials:

- · Whole-body plethysmograph
- Methacholine solution in sterile saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
- Nebulizer

Protocol:

- Place a conscious and unrestrained mouse in the main chamber of the whole-body plethysmograph and allow for a 10-15 minute acclimatization period.
- Record baseline enhanced pause (Penh) values for 3 minutes.
- Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.
- Record Penh values for 5 minutes following each nebulization.
- Calculate the average Penh value for each methacholine concentration and plot the doseresponse curve.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

- Anesthesia (e.g., ketamine/xylazine cocktail)
- Tracheal cannula
- Ice-cold phosphate-buffered saline (PBS)



- Centrifuge
- Hemocytometer or automated cell counter
- Cytospin centrifuge
- Wright-Giemsa stain
- Microscope

Protocol:

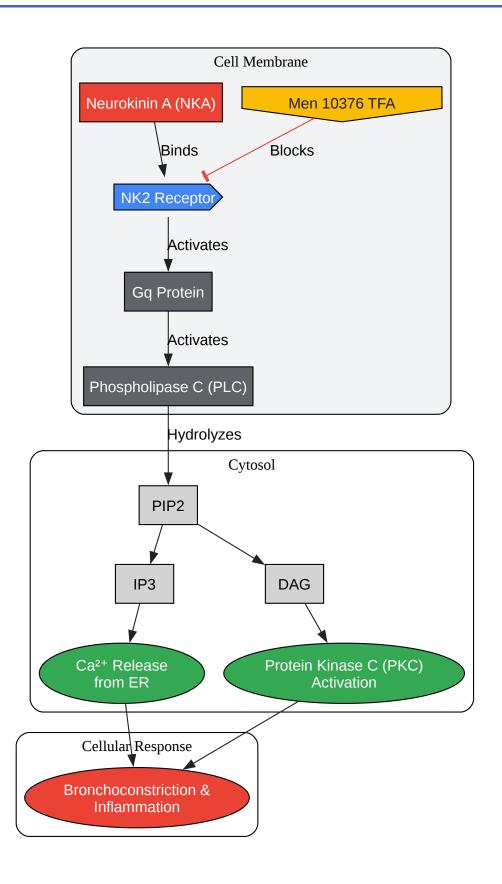
- Euthanize the mouse with an overdose of anesthetic.
- Expose the trachea and insert a tracheal cannula.
- Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS.
- Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in a known volume of PBS.
- Determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with Wright-Giemsa stain.
- Perform a differential cell count of at least 300 cells based on morphology to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.

Mandatory Visualizations









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References

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